

BigLEN: An Endogenous Ligand for GPR171 in the Murine System

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Compound of Interest

Compound Name: *BigLEN(mouse)*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are central to a multitude of physiological processes, making them prominent targets for therapeutic intervention. The orphan GPCR, GPR171, has recently been deorphanized, with the endogenous neuropeptide BigLEN identified as its cognate ligand in mice.^{[1][2]} This discovery has opened new avenues for investigating the role of the BigLEN/GPR171 signaling system in various physiological functions, including feeding behavior, metabolism, pain perception, and immune regulation. This technical guide provides a comprehensive overview of the core knowledge surrounding the BigLEN/GPR171 axis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers and drug development professionals in this burgeoning field.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that characterize the interaction between BigLEN and its receptor, GPR171, as well as its active C-terminal fragment, L2P2.

Table 1: Ligand Binding Affinity

Ligand	Receptor	Tissue/Cell Line	Kd (nM)	Reference
BigLEN (mouse)	GPR171	Mouse Hypothalamus	~0.5	[3]

Table 2: Functional Potency and Efficacy

Ligand	Assay	Tissue/Cell Line	EC50/IC50 (nM)	Effect	Reference
L2P2	[125I]Tyr-BigLEN Displacement	Rat Hypothalamic Membranes	76	Displacement of BigLEN	[1]
BigLEN (rat)	GPR171 Activation	Not Specified	1.6	Agonist	[3]
MS21570	GPR171 Antagonism	Not Specified	220	Antagonist	[3]

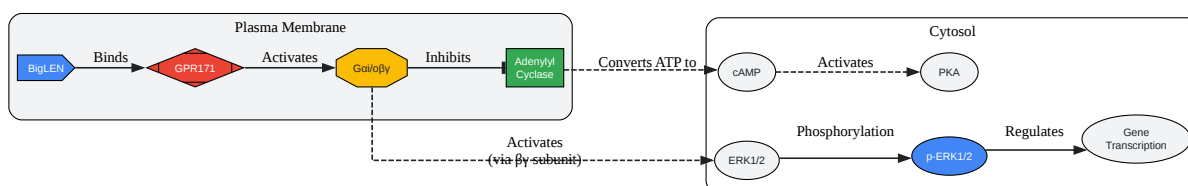
Signaling Pathways and Biosynthesis

The BigLEN/GPR171 signaling system plays a significant role in neuromodulation. Understanding its signaling cascade and the biosynthesis of its ligand is fundamental for targeted research and drug development.

GPR171 Signaling Cascade

GPR171 is a Gai/o protein-coupled receptor.[1][2] Upon binding of BigLEN, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The activated Gai/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, GPR171 activation has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating the involvement of the MAPK/ERK pathway.[1] In some experimental setups, particularly in

heterologous expression systems, GPR171 activation can also lead to an increase in intracellular calcium levels, often through coupling to a promiscuous G protein like Gα16/i3.[1]



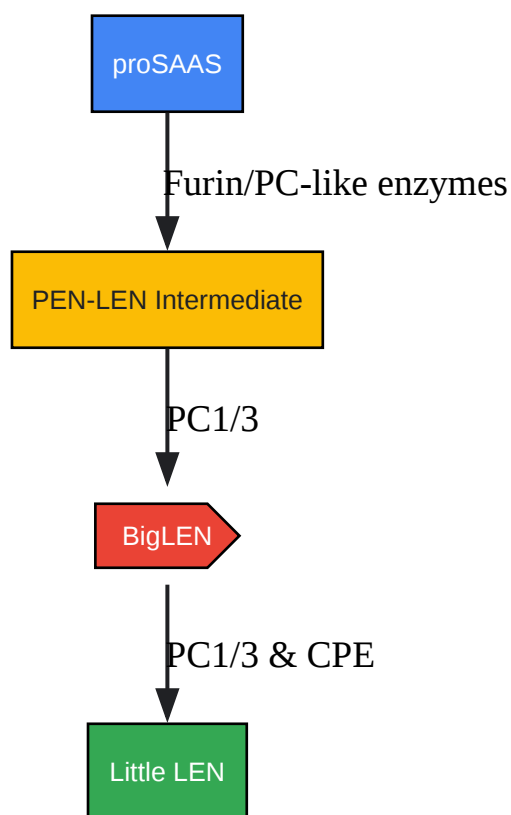
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Figure 1: GPR171 Signaling Pathway.

Biosynthesis of BigLEN

BigLEN is a 16-amino acid neuropeptide derived from the precursor protein proSAAS.[4][5] The processing of proSAAS into BigLEN and other bioactive peptides is a multi-step process that occurs within the secretory pathway and is mediated by specific prohormone convertases and carboxypeptidases.

The initial cleavage of proSAAS is thought to be carried out by furin or furin-like enzymes in the trans-Golgi network.[5] This is followed by further processing within secretory granules by prohormone convertase 1/3 (PC1/3) and carboxypeptidase E (CPE).[4][5] Specifically, PC1/3 is the primary enzyme responsible for the conversion of a larger precursor into BigLEN.[5]



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Figure 2: Biosynthesis of BigLEN from proSAAS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the BigLEN/GPR171 system.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d) and density (B_{max}) of BigLEN to GPR171.

Materials:

- Membrane preparations from mouse hypothalamus or cells expressing GPR171.
- [125 I]Tyr-BigLEN (radioligand).

- Unlabeled BigLEN.
- Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
- Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid and counter.

Procedure:

- Incubate 50-100 µg of membrane protein with varying concentrations of [125I]Tyr-BigLEN (e.g., 0.1-10 nM) in binding buffer in a total volume of 200 µL.
- For competition binding, incubate membranes with a fixed concentration of [125I]Tyr-BigLEN (e.g., 0.5 nM) and increasing concentrations of unlabeled BigLEN or other competing ligands.
- Incubate at 25°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
- Wash the filters three times with 4 mL of ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a gamma counter.
- Analyze the data using non-linear regression to determine K_d and B_{max} for saturation binding, or IC₅₀ for competition binding.

GTPyS Binding Assay

This functional assay measures the activation of Gai/o proteins coupled to GPR171.

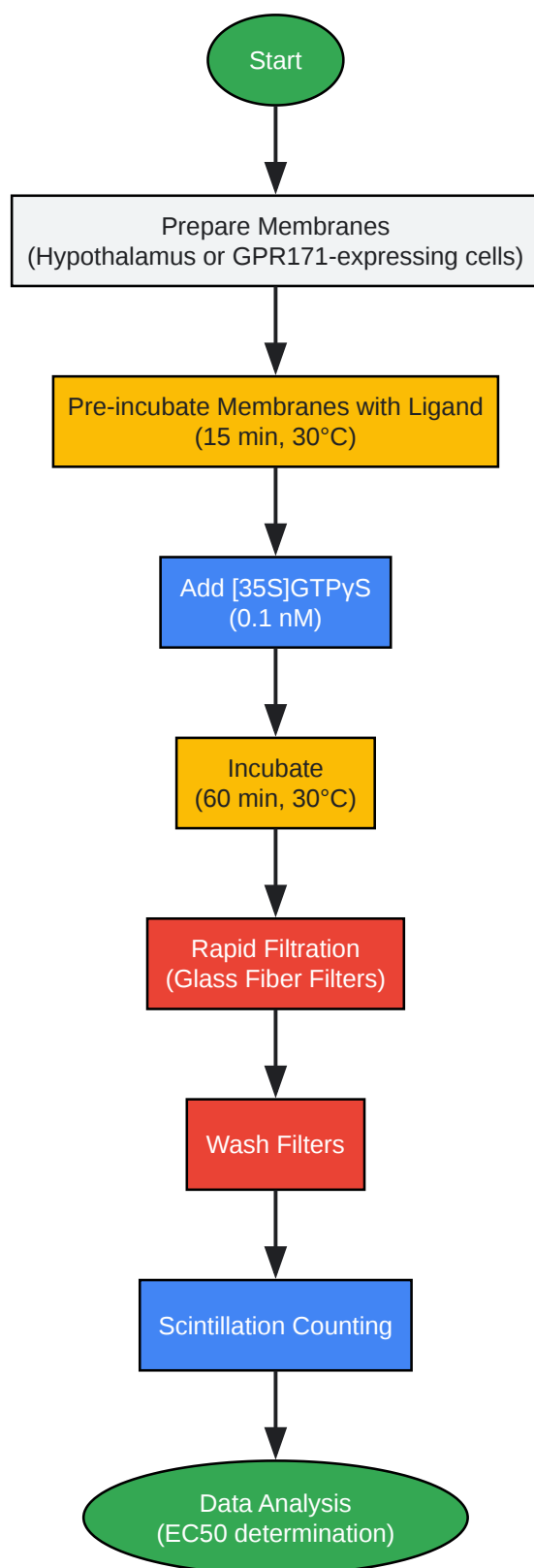
Materials:

- Membrane preparations from mouse hypothalamus or cells expressing GPR171.

- [35S]GTPyS (non-hydrolyzable GTP analog).
- GDP.
- BigLEN or other ligands.
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 μM GDP.
- Scintillation fluid and counter.

Procedure:

- Pre-incubate 10-20 μg of membrane protein with varying concentrations of BigLEN in assay buffer for 15 minutes at 30°C.
- Initiate the reaction by adding [35S]GTPyS to a final concentration of 0.1 nM.
- Incubate for 60 minutes at 30°C.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity using a scintillation counter.
- Determine the agonist-stimulated increase in [35S]GTPyS binding.



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Figure 3: GTPyS Binding Assay Workflow.

Calcium Mobilization Assay

This assay is typically used in a high-throughput screening format to identify GPR171 agonists, often in cells co-expressing a promiscuous G protein.

Materials:

- CHO or HEK293 cells co-expressing GPR171 and a promiscuous G protein (e.g., Gα16/i3).
- Fluo-4 AM or other calcium-sensitive dye.
- Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- BigLEN or test compounds.
- Fluorescence plate reader with an injection system.

Procedure:

- Seed cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
- Load cells with Fluo-4 AM (e.g., 2-4 μM) in assay buffer for 45-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescence plate reader and measure baseline fluorescence (Ex/Em ~494/516 nm).
- Inject BigLEN or test compounds and monitor the change in fluorescence over time.
- Calculate the increase in intracellular calcium concentration based on the fluorescence signal.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to confirm the activation of the MAPK/ERK signaling pathway downstream of GPR171.

Materials:

- Neuro2A or other suitable cells endogenously or exogenously expressing GPR171.
- BigLEN.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- SDS-PAGE gels and Western blotting apparatus.
- Chemiluminescent substrate and imaging system.

Procedure:

- Serum-starve cells for 4-6 hours prior to stimulation.
- Treat cells with BigLEN (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
- Lyse the cells on ice with lysis buffer.
- Determine protein concentration using a BCA or Bradford assay.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

- Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.

In Vivo shRNA-Mediated Knockdown of GPR171 in the Mouse Hypothalamus

This technique is used to investigate the physiological role of GPR171 in the brain, particularly in regulating feeding behavior.

Materials:

- Lentiviral particles containing shRNA targeting GPR171 or a scramble control.
- Stereotaxic apparatus.
- Anesthesia.
- Male C57BL/6 mice.
- Metabolic cages for monitoring food and water intake, and activity.

Procedure:

- Anesthetize the mice and secure them in the stereotaxic apparatus.
- Inject lentiviral particles (e.g., 1 μ L per site) bilaterally into the desired hypothalamic nucleus. For the arcuate nucleus, representative coordinates relative to bregma are: Anteroposterior (AP): -1.5 mm; Mediolateral (ML): ± 0.25 mm; Dorsoventral (DV): -5.8 mm. These coordinates should be optimized for the specific mouse strain and age.
- Allow 2-3 weeks for viral expression and GPR171 knockdown.
- Monitor food and water intake, body weight, and locomotor activity using metabolic cages.
- At the end of the experiment, verify the knockdown of GPR171 in the targeted brain region by qPCR or Western blotting.

Conclusion

The identification of BigLEN as the endogenous ligand for GPR171 has provided a critical tool for dissecting the physiological functions of this receptor system. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the BigLEN/GPR171 pathway in a range of disorders, from metabolic diseases to neurological and inflammatory conditions. Further research will undoubtedly continue to unravel the complexities of this intriguing neuropeptide system.

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